Cas no 23530-40-7 (N-Methyl-2-nitrobenzenesulfonamide)

N-Methyl-2-nitrobenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-Methyl-2-nitro-benzenesulfonamide
- N-Methyl-2-nitrobenzenesulfonamide
- N-METHYL-2-NITROBENZENESULPHONAMIDE
- 2-nitrobenzenesulfonic acid methylamide
- methyl[(2-nitrophenyl)sulfonyl]amine
- methylnitrobenzenesulfonamide
- N-methyl-2-nitro-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-methyl-o-nitrobenzenesulfonamide
- Benzenesulfonamide, N-methyl-2-nitro-
- DLJPYODODWSDBI-UHFFFAOYSA-N
- 2-nitro-N-methylbenzenesulfonamide
- N-methyl-2-nitrobenzene-1-sulfonamide
- NSC100347
- NCIOpen2_006761
- 2-(N-Methylsulphamoyl)nitrobenzene
- N-Methyl-2-nitrobenzenesulf
- MFCD01115621
- FT-0680956
- SY157714
- Z45527658
- J-015141
- SB79080
- 23530-40-7
- AKOS000139802
- J-523648
- 3-AMINO-5-CYANO-BENZOICACIDMETHYLESTER
- CS-M2486
- SCHEMBL46064
- 2-[(Methylamino)sulphonyl]nitrobenzene
- EB-0733
- YAA53040
- NSC-100347
- AG-690/11632139
- W10952
- AMY5137
- DTXSID10295208
- N~1~-METHYL-2-NITRO-1-BENZENESULFONAMIDE
- EN300-155501
- N-Methyl-2-nitrobenzenesulfonamide #
- DA-43119
- STK044471
-
- MDL: MFCD01115621
- インチ: 1S/C7H8N2O4S/c1-8-14(12,13)7-5-3-2-4-6(7)9(10)11/h2-5,8H,1H3
- InChIKey: DLJPYODODWSDBI-UHFFFAOYSA-N
- ほほえんだ: S(C1=C([H])C([H])=C([H])C([H])=C1[N+](=O)[O-])(N([H])C([H])([H])[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 216.02000
- どういたいしつりょう: 216.02047791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 100
じっけんとくせい
- ゆうかいてん: 109-111
- ふってん: 378.6°C at 760 mmHg
- PSA: 100.37000
- LogP: 2.49780
N-Methyl-2-nitrobenzenesulfonamide セキュリティ情報
- 危害声明: H302
-
危険物標識:
- 危険レベル:IRRITANT
N-Methyl-2-nitrobenzenesulfonamide 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
N-Methyl-2-nitrobenzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-M2486-25g |
Benzenesulfonamide, N-methyl-2-nitro- |
23530-40-7 | 99.45% | 25g |
$517.0 | 2022-04-27 | |
Enamine | EN300-155501-0.25g |
N-methyl-2-nitrobenzene-1-sulfonamide |
23530-40-7 | 95% | 0.25g |
$25.0 | 2023-06-08 | |
abcr | AB236152-250 mg |
N-Methyl-2-nitrobenzenesulfonamide, 95%; . |
23530-40-7 | 95% | 250 mg |
€84.90 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046907-5g |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | >95% | 5g |
3039CNY | 2021-05-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N38920-250mg |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 97% | 250mg |
¥33.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N38920-10g |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 97% | 10g |
¥649.0 | 2024-07-19 | |
Ambeed | A115841-25g |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 97% | 25g |
$327.0 | 2025-02-26 | |
TRC | M339285-10mg |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
TRC | M339285-50mg |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 50mg |
$ 65.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KA769-200mg |
N-Methyl-2-nitrobenzenesulfonamide |
23530-40-7 | 97% | 200mg |
103.0CNY | 2021-07-12 |
N-Methyl-2-nitrobenzenesulfonamide 関連文献
-
Nazarii Sabat,Martin Kle?ka,Lenka Slavětínská,Blanka Klepetá?ová,Michal Hocek RSC Adv. 2014 4 62140
-
Takuri Ozaki,Yuichi Kobayashi Org. Chem. Front. 2015 2 328
N-Methyl-2-nitrobenzenesulfonamideに関する追加情報
Professional Introduction to N-Methyl-2-nitrobenzenesulfonamide (CAS No. 23530-40-7)
N-Methyl-2-nitrobenzenesulfonamide, a compound with the chemical identifier CAS No. 23530-40-7, is a significant molecule in the field of chemical and pharmaceutical research. This compound, characterized by its nitro and sulfonamide functional groups, has garnered attention due to its potential applications in various scientific domains. The structural features of N-Methyl-2-nitrobenzenesulfonamide make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The nitro group in the molecular structure of N-Methyl-2-nitrobenzenesulfonamide contributes to its reactivity, enabling it to participate in a wide range of chemical transformations. This property is particularly valuable in synthetic chemistry, where such intermediates are often used to construct more complex molecules. The sulfonamide moiety, on the other hand, is known for its role in drug design, often enhancing the bioavailability and metabolic stability of therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing both nitro and sulfonamide groups. Research has indicated that these structural motifs can interact with biological targets in novel ways, potentially leading to the discovery of new drugs. For instance, studies have shown that derivatives of N-Methyl-2-nitrobenzenesulfonamide exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for further development.
The synthesis of N-Methyl-2-nitrobenzenesulfonamide involves a series of well-established organic reactions, including nitration and sulfonylation processes. These synthetic routes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. The compound's stability under various conditions makes it suitable for both laboratory-scale experiments and industrial production.
One of the most compelling aspects of N-Methyl-2-nitrobenzenesulfonamide is its potential in medicinal chemistry. The combination of a nitro group and a sulfonamide moiety provides a rich scaffold for structural modifications, allowing chemists to tailor the compound's properties for specific therapeutic needs. Recent advancements in computational chemistry have further accelerated the discovery process by enabling virtual screening of thousands of derivatives.
The role of computational methods in drug discovery cannot be overstated. By leveraging algorithms and machine learning models, researchers can predict the biological activity of N-Methyl-2-nitrobenzenesulfonamide and its derivatives with remarkable accuracy. This approach has significantly reduced the time and cost associated with traditional trial-and-error methods, paving the way for more efficient drug development pipelines.
In addition to its pharmaceutical applications, N-Methyl-2-nitrobenzenesulfonamide has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune these properties through structural modifications offers exciting possibilities for innovation in this field.
The environmental impact of chemical synthesis is also a critical consideration. Modern research efforts focus on developing greener methods for producing compounds like N-Methyl-2-nitrobenzenesulfonamide. Techniques such as catalytic processes and solvent-free reactions are being explored to minimize waste and reduce energy consumption. These sustainable practices align with global initiatives to promote environmental stewardship in the chemical industry.
Ethical considerations are equally important in the development and application of chemical compounds. Ensuring that research is conducted responsibly and that potential risks are thoroughly evaluated are paramount. The growing emphasis on ethical science underscores the need for rigorous testing and regulatory oversight throughout the drug development process.
The future prospects for N-Methyl-2-nitrobenzenesulfonamide are bright, with ongoing research uncovering new possibilities for its use across multiple disciplines. As our understanding of molecular interactions continues to evolve, so too will our ability to harness this compound's potential. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for society.
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